molecular formula C14H23N3O2 B8682843 1-tert-Butoxycarbonyl-4-(imidazol-1-ylmethyl)piperidine

1-tert-Butoxycarbonyl-4-(imidazol-1-ylmethyl)piperidine

Cat. No. B8682843
M. Wt: 265.35 g/mol
InChI Key: BJBIMVUYRLMGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800636B2

Procedure details

The title compound(0.187 g, 0.705 mmoles) from Step C was stirred in 4N HCl in dioxane (20 mL) for 2 h and then evaporated to dryness to give the title compound which was used to couple with the tricyclic acid.
Quantity
0.187 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][N:15]2[CH:19]=[CH:18][N:17]=[CH:16]2)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[N:15]1([CH2:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:19]=[CH:18][N:17]=[CH:16]1

Inputs

Step One
Name
Quantity
0.187 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CN1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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